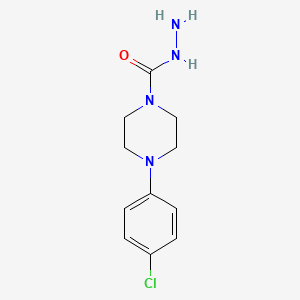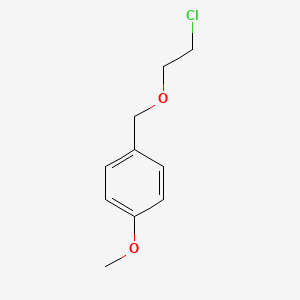
1-(2-Chloroethoxymethyl)-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethoxymethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a 2-chloroethoxymethyl group and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethoxymethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzyl alcohol with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate ether, which is then chlorinated to yield the final product. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures the consistent quality of the product.
化学反应分析
Types of Reactions: 1-(2-Chloroethoxymethyl)-4-methoxybenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group, yielding 4-methoxybenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include 1-(2-azidoethoxymethyl)-4-methoxybenzene, 1-(2-thiocyanatoethoxymethyl)-4-methoxybenzene, and 1-(2-methoxyethoxymethyl)-4-methoxybenzene.
Oxidation: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction: The major product is 4-methoxybenzyl alcohol.
科学研究应用
1-(2-Chloroethoxymethyl)-4-methoxybenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of 1-(2-Chloroethoxymethyl)-4-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethoxymethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that can modulate biological pathways. The methoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
相似化合物的比较
- 1-(2-Chloroethoxymethyl)-4-methylbenzene
- 1-(2-Chloroethoxymethyl)-4-nitrobenzene
- 1-(2-Chloroethoxymethyl)-4-hydroxybenzene
Comparison: 1-(2-Chloroethoxymethyl)-4-methoxybenzene is unique due to the presence of both the chloroethoxymethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to its analogs, the methoxy group in this compound enhances its stability and reactivity, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
1-(2-chloroethoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 |
InChI 键 |
GLRICEYVYKAORE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Methyloxy)acetyl]-4-(5-nitro-2-pyridinyl)piperazine](/img/structure/B13873724.png)
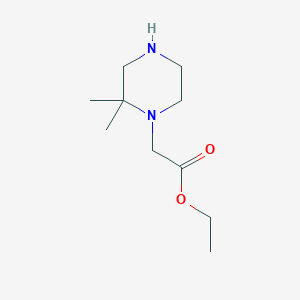
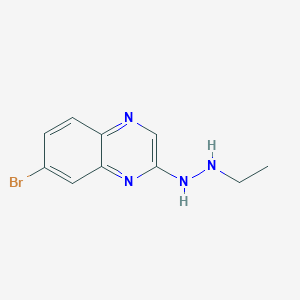

![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![[2-(Tert-butylsulfonylamino)phenyl]boronic acid](/img/structure/B13873767.png)
![tert-butyl N-[2-[(2-bromoacetyl)-(2-methylpropyl)amino]ethyl]carbamate](/img/structure/B13873776.png)
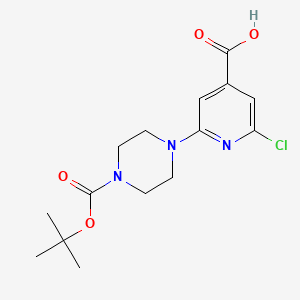
![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)

![6-Bromo-2-chloro-3-[2-(6-ethylpyrimidin-4-yl)prop-1-enyl]quinoline](/img/structure/B13873803.png)
